molecular formula C14H12O B11899870 3-Butyn-2-ol, 4-(1-naphthalenyl)- CAS No. 830329-26-5

3-Butyn-2-ol, 4-(1-naphthalenyl)-

Cat. No.: B11899870
CAS No.: 830329-26-5
M. Wt: 196.24 g/mol
InChI Key: KMIBIPXVWJESAO-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)but-3-yn-2-ol is an organic compound with the molecular formula C14H12O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an alkyne group on a butyl chain attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)but-3-yn-2-ol typically involves the coupling of a naphthalene derivative with a butynol derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-bromo-naphthalene with 3-butyn-2-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-(Naphthalen-1-yl)but-3-yn-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 4-(Naphthalen-1-yl)but-3-yn-2-one.

    Reduction: 4-(Naphthalen-1-yl)but-3-en-2-ol or 4-(Naphthalen-1-yl)butan-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Naphthalen-1-yl)but-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)but-3-yn-2-ol depends on its specific application. In photochromic materials, the compound undergoes reversible structural changes upon exposure to light, altering its optical properties. This involves the cleavage and reformation of chemical bonds within the molecule, influenced by the presence of the hydroxyl and alkyne groups .

Comparison with Similar Compounds

Similar Compounds

    4-(Naphthalen-1-yl)butan-2-ol: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.

    4-(Naphthalen-1-yl)but-3-en-2-ol: Contains an alkene group instead of an alkyne group, affecting its reactivity and applications.

    Naphthopyrans: Compounds with similar photochromic properties but different structural features.

Uniqueness

4-(Naphthalen-1-yl)but-3-yn-2-ol is unique due to the presence of both a hydroxyl group and an alkyne group on the butyl chain, which provides a combination of reactivity and structural versatility not found in many other naphthalene derivatives .

Properties

CAS No.

830329-26-5

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-naphthalen-1-ylbut-3-yn-2-ol

InChI

InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,1H3

InChI Key

KMIBIPXVWJESAO-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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